Cas no 1396880-24-2 (6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide)

6-(Morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide is a pyridazine-based compound featuring a morpholine moiety and a trifluoromethylphenyl carboxamide group. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as a scaffold for kinase inhibitors or other biologically active agents. The morpholine ring enhances solubility and metabolic stability, while the trifluoromethyl group may improve binding affinity and lipophilicity. Its well-defined heterocyclic core allows for further derivatization, making it a versatile intermediate in pharmaceutical research. The compound's purity and stability under standard conditions ensure reliable performance in synthetic applications. Analytical data, including NMR and HPLC, confirm its structural integrity for research use.
6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide structure
1396880-24-2 structure
Product Name:6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide
CAS No:1396880-24-2
MF:C16H15F3N4O2
MW:352.311113595963
CID:6090290
PubChem ID:71778573
Update Time:2025-06-13

6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide
    • 6-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
    • 6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
    • AKOS024597479
    • 1396880-24-2
    • F0696-4588
    • 6-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
    • Inchi: 1S/C16H15F3N4O2/c17-16(18,19)11-1-3-12(4-2-11)20-15(24)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24)
    • InChI Key: OCGLWCGWNWWZTB-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)NC(C1=CC=C(N=N1)N1CCOCC1)=O)(F)F

Computed Properties

  • Exact Mass: 352.11471022g/mol
  • Monoisotopic Mass: 352.11471022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 67.4Ų

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Additional information on 6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide

Comprehensive Analysis of 6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide (CAS No. 1396880-24-2)

The compound 6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide (CAS No. 1396880-24-2) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a pyridazine core with a morpholine moiety and a trifluoromethylphenyl group, making it a promising candidate for drug discovery. Researchers are particularly interested in its role as a kinase inhibitor, which aligns with current trends in targeting signaling pathways for cancer and inflammatory diseases.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in personalized medicine and precision oncology. The trifluoromethyl group in this compound enhances its metabolic stability and binding affinity, a feature highly sought after in modern drug design. Computational studies suggest that 6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide exhibits strong interactions with ATP-binding sites of kinases, a hot topic in AI-driven drug discovery platforms. This aligns with frequent searches like "kinase inhibitors 2024" or "CF3 group in drug design," reflecting its relevance to contemporary research.

The synthesis of CAS No. 1396880-24-2 involves multi-step organic reactions, including palladium-catalyzed cross-coupling and amide bond formation. Its morpholine ring contributes to improved solubility, addressing a common challenge in bioavailability optimization—a key concern for pharmaceutical developers. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, critical for preclinical studies. These technical details respond to frequent queries such as "how to characterize heterocyclic compounds" or "HPLC methods for carboxamides."

Beyond oncology, this compound’s pyridazine-carboxamide scaffold shows potential in neurological disorders, as similar structures modulate neurotransmitter receptors. This versatility makes it a subject of interest in multi-target drug development, a trending strategy to combat complex diseases. Environmental scientists also explore its degradation profile, given the growing focus on green chemistry and sustainable pharmaceuticals—topics dominating academic and industrial discussions.

In summary, 6-(morpholin-4-yl)-N-4-(trifluoromethyl)phenylpyridazine-3-carboxamide exemplifies innovation in medicinal chemistry, bridging computational modeling, structure-activity relationships, and translational research. Its CAS No. 1396880-24-2 serves as a pivotal identifier for researchers navigating chemical databases or patent landscapes. As the scientific community prioritizes targeted therapies and AI-augmented R&D, this compound’s trajectory will remain a focal point for both academia and industry.

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